2-Ethyl-2-hydroxycyclohexan-1-one
Overview
Description
2-Ethyl-2-hydroxycyclohexan-1-one: is an organic compound with the molecular formula C8H14O2 It is a cyclohexanone derivative, characterized by the presence of an ethyl group and a hydroxyl group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Ethyl-2-cyclohexen-1-one. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-Ethyl-2-oxocyclohexan-1-one or 2-Ethyl-2-carboxycyclohexan-1-one.
Reduction: Formation of 2-Ethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the substituent used.
Scientific Research Applications
2-Ethyl-2-hydroxycyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclohexanone derivatives.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-hydroxycyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
2-Hydroxycyclohexan-1-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.
2-Ethylcyclohexanone: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Methyl-2-hydroxycyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical behavior.
Uniqueness: 2-Ethyl-2-hydroxycyclohexan-1-one is unique due to the presence of both an ethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethyl-2-hydroxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8(10)6-4-3-5-7(8)9/h10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXITUPBRWWEMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496221 | |
Record name | 2-Ethyl-2-hydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-93-2 | |
Record name | 2-Ethyl-2-hydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-hydroxycyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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